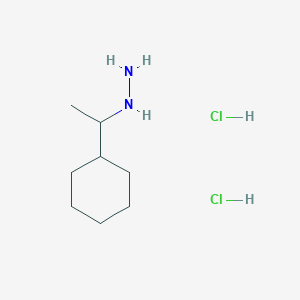

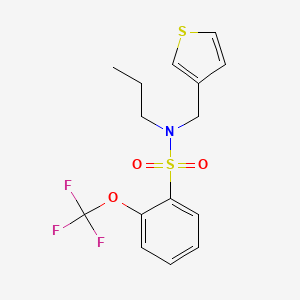

![molecular formula C12H19N3O2 B2564965 Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamate CAS No. 2034259-61-3](/img/structure/B2564965.png)

Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamate” is a chemical compound . It is also known as "tert-butyl 1,4,5,7-tetrahydro-6H-pyrazolo [3,4-c]pyridine-6-carboxylate" .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux to form methyl (ethyl) pyrazolo [4,3-b]pyridine-6-carboxylates. These are then converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids. Their subsequent hydrogenation on a 10% Pd/C catalyst at 100°C and 25 atm affords tert-butyl 4,5,6,7-tetrahydropyrazolo [4,3-b]pyridine-6-carboxylates .Molecular Structure Analysis

The InChI code for this compound is "1S/C11H17N3O2/c1-11(2,3)16-10(15)14-5-4-8-6-12-13-9(8)7-14/h6H,4-5,7H2,1-3H3, (H,12,13)" .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux .Physical And Chemical Properties Analysis

The compound has a molecular weight of 238.29 . The IR spectrum, ν, cm –1: 1706 (С=О). 1 H NMR spectrum, δ, ppm (J, Hz): 3.92 (3H, s, ОCH 3); 7.50 (1H, t, 3 J = 6.8, Н Ph); 7.66 (2H, t, 3J = 8.0, Н Ph); 7.81 (2H, d, 3 J = 8.0, Н Ph); 8.64 (1H, s, H-3); 8.76 (1H, s, H-7); 9.12 (1H, s, H-5). 13 C NMR spectrum, δ, ppm: 53.1; 120.7; 122.8; 123.5; 128.1; 130.4; 130.7; 136.3; 139.1; 144.8; 146.5; 165.7 .Scientific Research Applications

Synthetic Applications

Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamate may find utility in the synthesis of complex molecules due to its potential as a building block in organic synthesis. For example, the preparation of 1,8-di(pyrid-2'-yl)carbazoles through Stille-type coupling and palladium-catalyzed cyclization demonstrates the use of related pyridine derivatives in synthesizing heterocyclic compounds with potential optical properties (Mudadu, Singh, & Thummel, 2008). Similarly, the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles from 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones highlights the adaptability of tert-butyl and pyrazole moieties in creating functionalized molecules for further chemical exploration (Martins et al., 2012).

Catalytic Applications

In catalysis, divalent ytterbium complexes with tert-butylcarbazol-9-yl ligands have been identified as effective precatalysts for the hydrophosphination and hydroamination of styrene, showcasing the role of tert-butyl and related nitrogen-containing ligands in enhancing catalytic activity (Basalov et al., 2014). This implies the potential utility of Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamate in developing new catalytic systems.

Material Science

The development of luminescent lanthanide compounds for biological sensing and iron complexes for spin-state transitions suggests the possibility of using related pyridine and pyrazole derivatives in material science applications (Halcrow, 2005). Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamate could contribute to the synthesis of novel materials with unique optical or electronic properties.

Safety And Hazards

properties

IUPAC Name |

tert-butyl N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)14-9-5-7-15-10(8-9)4-6-13-15/h4,6,9H,5,7-8H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAQOAVGMXSGYJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN2C(=CC=N2)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(1E)-(2H-1,3-benzodioxol-5-yl)methylidene]-3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanehydrazide](/img/structure/B2564882.png)

![Ethyl 2-tert-butyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2564887.png)

![Ethyl 1-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2564888.png)

![3-(4-bromo-3-methylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2564893.png)

![7-(furan-2-yl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2564894.png)

![2-[3-Cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2564898.png)

![1,3-diphenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2564903.png)

![(E)-3-[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2564904.png)